

KPT-185 and p53 Nuclear Localization: A Technical Guide

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Compound of Interest		
Compound Name:	KPT-185	
Cat. No.:	B608369	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **KPT-185**, a selective inhibitor of nuclear export (SINE), with a particular focus on its role in promoting the nuclear localization and activation of the tumor suppressor protein p53. This document details the mechanism of action of **KPT-185**, presents quantitative data on its efficacy, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

KPT-185 is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] In many cancer cells, XPO1 is overexpressed, leading to the increased export of various tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm. [2][3] This mislocalization results in the functional inactivation of these critical proteins.[2]

KPT-185 covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding blocks the transport of cargo proteins, including the tumor suppressor p53, from the nucleus to the cytoplasm. The forced nuclear retention of p53 leads to its accumulation and subsequent activation, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells. **KPT-185** has been shown to induce apoptosis in mantle cell lymphoma (MCL) cells through both p53-dependent and -independent mechanisms.



Data Presentation: In Vitro Efficacy of KPT-185

The anti-proliferative activity of **KPT-185** has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.



Cancer Type	Cell Line(s)	IC50 Range (nM)	Incubation Time	Assay Method	Reference(s
Non- Hodgkin's Lymphoma (NHL)	Panel of NHL cell lines	Median ~25	Not Specified	Not Specified	
Acute Myeloid Leukemia (AML)	MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1	100 - 500	72 hours	WST-1	
T-cell Acute Lymphoblasti c Leukemia (T-ALL)	HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY	16 - 395	72 hours	Not Specified	_
Mantle Cell Lymphoma (MCL)	Z138	18	Not Specified	Not Specified	-
Mantle Cell Lymphoma (MCL)	JVM-2	141	Not Specified	Not Specified	-
Mantle Cell Lymphoma (MCL)	MINO	132	Not Specified	Not Specified	_
Mantle Cell Lymphoma (MCL)	Jeko-1	144	Not Specified	Not Specified	_
Ovarian Cancer	A2780 and others	100 - 960	72 hours	Cell Viability Assay	-

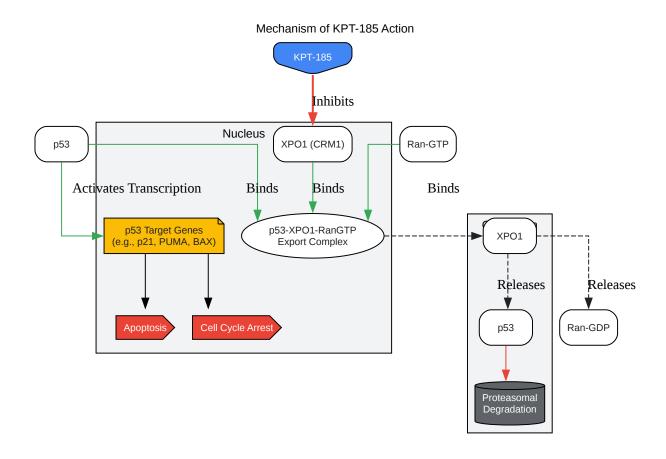


Uterine Cancer	Range	110 - 500	Not Specified	Not Specified
Breast Cancer	MDA-MB-231	500	Not Specified	Not Specified
Multiple Myeloma (MM)	H929, U266, RPMI-8226	20 - 120	Not Specified	Not Specified

Signaling Pathway and Experimental Workflow Visualizations

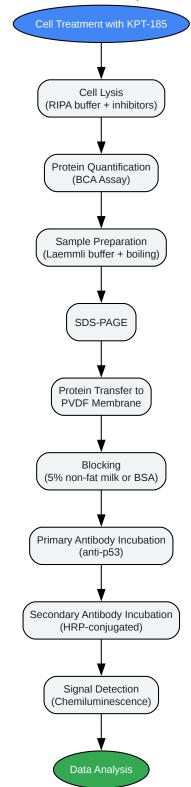
To illustrate the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.





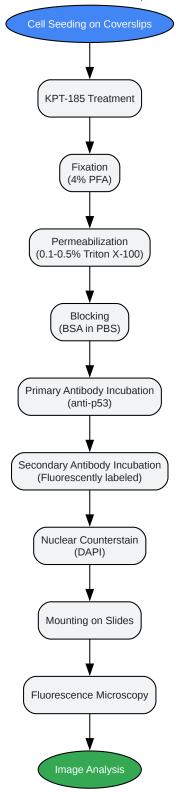


Western Blot Workflow for p53 Detection





Immunofluorescence Workflow for p53 Localization



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References

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